molecular formula C5H12O<br>CH3CH2CHOHCH2CH3<br>C5H12O<br>CH3(CH2)2CHOHCH3<br>C5H12O B3026449 2-Pentanol CAS No. 6032-29-7

2-Pentanol

Cat. No.: B3026449
CAS No.: 6032-29-7
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-UHFFFAOYSA-N
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Description

2-Pentanol (IUPAC: pentan-2-ol; CAS 6032-29-7) is a secondary alcohol with the molecular formula C₅H₁₂O. It features a hydroxyl group (-OH) attached to the second carbon of a five-carbon chain, resulting in a chiral center that gives rise to two enantiomers: (R)-2-pentanol and (S)-2-pentanol. This compound is a colorless liquid with a boiling point of ~119°C and moderate solubility in water (8.3 g/L at 20°C), increasing in polar solvents like ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentanol can be synthesized through the hydration of pentene. This process involves the addition of water to pentene in the presence of an acid catalyst, typically sulfuric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydration of pentene as well. Another method includes the use of Grignard reagents, where a Grignard reagent reacts with a suitable carbonyl compound to form this compound .

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-pentanone.

    Reduction: Reduction of 2-pentanone can yield this compound.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrogen chloride (HCl)

Major Products:

    Oxidation: 2-Pentanone

    Reduction: this compound

    Substitution: 2-Chloropentane

Scientific Research Applications

Chemical Properties and Safety

Before delving into its applications, it is essential to understand the basic properties of 2-pentanol:

  • Molecular Weight : 88.15 g/mol
  • Boiling Point : 119 °C
  • Density : 0.814 g/cm³ at 15 °C
  • Flash Point : 34 °C
  • Solubility : Miscible with water and organic solvents

The compound has moderate toxicity, with an LD50 (oral) of 1470 mg/kg in rats and an LD50 (dermal) of 5250 mg/kg in rabbits .

Industrial Applications

1. Solvent in Chemical Reactions
this compound is widely used as a solvent in various chemical reactions due to its polar nature. It serves as a medium for liquid extraction and is utilized in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. Its ability to dissolve both polar and non-polar substances makes it an ideal choice for many industrial applications .

2. Chemical Intermediate
As a chemical intermediate, this compound is involved in the production of various compounds, such as esters and ethers. It can be converted into amyl xanthate, which is used in the mining industry . Moreover, it plays a role in the synthesis of flavoring agents and fragrances due to its pleasant odor profile .

3. Fuel Additive
Recent studies have highlighted the potential of this compound as an alternative fuel or fuel additive. Its favorable combustion properties make it suitable for blending with gasoline, contributing to improved fuel performance and reduced emissions .

Pharmaceutical Applications

1. Drug Synthesis
this compound has been explored for its utility in synthesizing pharmaceutical compounds. It can act as a precursor for various drug molecules, facilitating the development of therapeutics through chemical modifications .

2. Pharmacokinetic Studies
Research has demonstrated that physiologically based pharmacokinetic (PBPK) models can be applied to study the absorption, distribution, metabolism, and excretion (ADME) of drugs involving this compound. This modeling aids in understanding how drugs interact within biological systems, leading to better therapeutic outcomes .

Research Insights

Recent research has focused on enhancing the production efficiency of pentanols through metabolic engineering techniques. For example, engineered microbial strains have been developed to optimize the biosynthesis pathways for producing higher yields of pentanols, including this compound . This advancement holds promise for scaling up production for industrial use.

Case Studies

Study Title Findings Reference
Metabolic Engineering for Pentanol ProductionDemonstrated the feasibility of using engineered E. coli strains to produce pentanols at higher yields
Use of Carbon Nanotubes as CatalystsInvestigated the catalytic conversion of aliphatic alcohols, including this compound, showing effective dehydration and dehydrogenation reactions
Pharmacokinetic Modeling of this compoundDeveloped PBPK models to assess the metabolic pathways and toxicity profiles associated with this compound exposure

Mechanism of Action

The mechanism of action of 2-pentanol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of this compound donates electrons to an oxidizing agent, forming a carbonyl compound. This process typically involves the formation of a Cr-O bond when using chromium-based oxidizing agents .

Comparison with Similar Compounds

Enantiomeric Significance

The enantiomers exhibit distinct sensory profiles:

  • (R)-2-pentanol: Paint, rubber, and grease notes; olfactory threshold of 163.30 mg/L in 46% ethanol.
  • (S)-2-pentanol: Mint, plastic, and pungent notes; lower threshold (78.58 mg/L in ethanol) .

Structural Isomers: 1-Pentanol and 3-Pentanol

Property 2-Pentanol 1-Pentanol 3-Pentanol
Structure Secondary alcohol (C₂-OH) Primary alcohol (C₁-OH) Secondary alcohol (C₃-OH)
Boiling Point ~119°C 138°C ~116°C
Solubility (H₂O) 8.3 g/L 22 g/L ~10 g/L
Odor Profile Winey, mint, rubber (enantiomers) Fusel oil, bitter Earthy, woody
Oxidation Product 2-Pentanone (ketone) Pentanoic acid (carboxylic acid) 3-Pentanone (ketone)
Applications Baijiu flavor, pharmaceuticals Solvent, fragrance synthesis Solvent, organic synthesis
  • Analytical Differentiation: GC-MS distinguishes isomers via retention indices and mass spectra (e.g., 1-pentanol’s base peak at m/z 55 vs. This compound’s at m/z 45) .

Functional Group Isomers: Tertiary Alcohols (e.g., 2-Methyl-2-pentanol)

Property This compound 2-Methyl-2-pentanol
Structure Secondary alcohol Tertiary alcohol (C₂-OH, branched)
Boiling Point ~119°C ~122°C
Reactivity Oxidizes to ketone Resists oxidation
Toxicity Moderate Higher irritation, CNS depression
Applications Flavorant, chiral synthesis GC additive, toxicology biomarker
  • Toxicity: 2-Methyl-2-pentanol is more irritating to mucous membranes and toxic than this compound .

Homologs: 2-Hexanol

Property This compound 2-Hexanol
Chain Length C₅ C₆
Boiling Point ~119°C 140°C
Solubility Moderate in polar solvents Lower water solubility
Applications Baijiu, pharmaceuticals Solvent, fragrance intermediate
  • Volatility: Longer carbon chain in 2-hexanol reduces volatility, making it less suitable for headspace analysis .

Enantiomer-Specific Comparisons

While this compound’s enantiomers differ in sensory thresholds and applications, other chiral alcohols (e.g., 2-butanol) show similar enantiomeric divergence. For example:

  • 2-Butanol: (S)-enantiomer is used in liquid crystals, while (R)-form is a solvent.
  • Odor Thresholds: this compound’s enantiomers have a 2–4× difference in thresholds, unlike 1-pentanol, which lacks chirality .

Research Findings and Industrial Relevance

  • Enantioselective Resolution: Immobilized lipases (e.g., Novozym 435) achieve 99% enantiomeric excess (ee) of (S)-2-pentanol, critical for drug synthesis .
  • Baijiu Adulteration Detection : Enantiomeric ratios (e.g., 94:6 R:S in light-aroma Baijiu) serve as authenticity markers .
  • Analytical Challenges: Misidentification risks in GC-MS due to non-characteristic ions (e.g., m/z 51 for this compound vs. m/z 45 in NIST databases) .

Biological Activity

2-Pentanol, a secondary alcohol with the chemical formula C5_5H12_{12}O, has garnered attention for its diverse biological activities and applications. This article explores the biological effects, toxicity, pharmacokinetics, and potential therapeutic applications of this compound, supported by various studies and findings.

This compound is characterized by its hydroxyl group (-OH) attached to the second carbon of a five-carbon alkane chain. This structural configuration contributes to its properties as a polar solvent and a fragrance ingredient, as well as its role in various metabolic pathways in plants and microorganisms.

Toxicity and Safety Assessment

  • Mutagenicity and Reproductive Toxicity :
    • Studies indicate that this compound does not exhibit mutagenic properties. In Ames tests conducted with bacterial strains, no significant increase in revertant colonies was observed, suggesting a low risk for mutagenicity .
    • Prenatal developmental toxicity studies in rats showed that exposure to high concentrations (7000 ppm) resulted in reduced body weight and impaired locomotor activity in offspring, but no significant soft tissue malformations were reported .
  • Immunological Effects :
    • Research has shown that aliphatic alcohols, including this compound, can suppress phagocytosis by monocytes, potentially impairing immune responses. This effect was observed in a concentration-dependent manner when monocytes were treated with various alcohols .
  • Neuropharmacological Effects :
    • Aliphatic alcohols have been studied for their effects on neurotransmitter receptors. Specifically, this compound has been noted to influence glycine receptor function, which may have implications for understanding its neuroactive properties .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized in biological systems. Its distribution can be influenced by its lipophilicity (logP), which correlates with its toxic effects in various organisms .

Therapeutic Applications

  • Chiral Intermediate in Drug Synthesis :
    • This compound is utilized as a chiral intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurodegenerative diseases such as Alzheimer's. The enantiomers of this compound play critical roles in biochemical reactions necessary for drug development .
  • Microemulsion Systems :
    • Novel applications include the use of (R)-2-pentanol as a surfactant in microemulsion electrokinetic chromatography, facilitating the separation of various drugs based on their chirality .

Case Study 1: Developmental Toxicity Assessment

A study examined the effects of inhalation exposure to this compound during gestation in rats. Results indicated dose-dependent effects on maternal weight gain and fetal development, highlighting the importance of assessing reproductive toxicity when evaluating chemical safety .

Case Study 2: Immunosuppression in Alcohol Consumption

Research indicated that chronic consumption of alcoholic beverages containing aliphatic alcohols could lead to immunosuppression due to impaired monocyte function. This finding underscores the potential health risks associated with heavy drinking and the role of compounds like this compound in modulating immune responses .

Summary Table of Biological Activities

Biological ActivityFindingsReferences
Mutagenicity Not mutagenic; no increase in revertant colonies
Reproductive Toxicity Dose-dependent effects on fetal development
Immunosuppression Suppresses phagocytosis by monocytes
Neuropharmacology Influences glycine receptor function
Chiral Intermediate Key role in drug synthesis for Alzheimer's

Q & A

Q. Basic: How can 2-pentanol be synthesized from alkenes, and what reaction conditions optimize yield?

This compound is synthesized via acid-catalyzed hydration of 1-pentene (or structurally suitable alkenes), following Markovnikov's rule to favor the secondary alcohol. The reaction typically employs sulfuric acid as a catalyst in aqueous conditions at elevated temperatures (~100–150°C) . For regioselectivity and reduced side reactions, controlled stoichiometry and reflux conditions are critical. Alternative enzymatic routes (e.g., lipase-catalyzed resolution) are used for enantioselective synthesis but require kinetic optimization of parameters like acyl donor ratios and temperature .

Q. Basic: What spectroscopic methods confirm this compound’s structure, and how are key NMR peaks interpreted?

¹H NMR reveals distinct signals:

  • δ 0.88 ppm (singlet): Methyl (-CH₃) adjacent to the hydroxyl-bearing carbon.
  • δ 1.2–1.6 ppm (multiplets): Methylene (-CH₂-) groups in the pentyl chain.
  • δ 3.68 ppm (singlet): Hydroxyl (-OH) proton, broadened due to hydrogen bonding.
    ¹³C NMR shows five signals, with the hydroxyl-bearing carbon at δ 68 ppm, shifted upfield due to oxygen's electronegativity . IR spectroscopy further confirms the alcohol via O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹).

Q. Advanced: How are this compound enantiomers separated and analyzed in complex matrices like food products?

Chiral separation employs headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) using chiral columns (e.g., β-cyclodextrin derivatives). For example, in Baijiu analysis, (R)-2-pentanol predominates (R:S ratios up to 94:6), with sensory thresholds differing in ethanol solutions (163.30 mg/L for R-form vs. 78.58 mg/L for S-form) . Liquid-liquid extraction (LLE) is preferred for low-concentration samples, while enzymatic resolution using Novozyme 435 and vinyl acetate achieves >90% enantiomeric excess .

Q. Advanced: What kinetic models describe the enzymatic resolution of (R,S)-2-pentanol?

The Ping-Pong bi-bi mechanism with this compound inhibition accurately models lipase-catalyzed transesterification. Key parameters include:

  • Enzyme loading (optimal at 50–100 mg/mL).
  • Acyl donor ratio (vinyl acetate:alcohol molar ratio of 3:1).
  • Agitation speed (>500 rpm to eliminate diffusion limitations).
    Statistical optimization via Box-Behnken design maximizes enantioselectivity (E > 200) and conversion (~45%) .

Q. Basic: How is this compound applied in material science, such as supramolecular assemblies?

This compound acts as a structure-directing solvent in the synthesis of helical microrods from α-cyclodextrin. By controlling temperature (20–60°C) and concentration, it modulates hydrogen-bonding networks, yielding uniform microrods with applications in drug delivery and chiral catalysis .

Q. Advanced: How do thermodynamic models like PC-SAFT improve predictions for this compound mixtures?

The PC-SAFT model outperforms SAFT in predicting density and viscosity of this compound mixtures (e.g., with diisobutyl ketone, DIBK). It accounts for associative interactions (hydrogen bonding) and chain length effects, reducing deviations to <0.5% for excess molar volume calculations. This is critical for designing solvent systems in extraction and reaction engineering .

Q. Advanced: What are the reaction mechanisms and kinetics of this compound with OH radicals in combustion?

Hydrogen abstraction dominates this compound’s oxidation, with OH radicals preferentially attacking the β-C-H bond. Quantum calculations (DFT/B3LYP) reveal a barrier of ~15 kJ/mol, while experimental rate constants (3.2 × 10⁻¹² cm³/molecule/s at 298 K) align with theoretical predictions. Secondary pathways include dehydration to pentene and water elimination .

Q. Basic: How is this compound’s fuel value determined experimentally, and what are its oxygen content implications?

Bomb calorimetry measures fuel value by combusting this compound in oxygen, yielding ~33 kJ/g. The mass percent of oxygen (18.2%) lowers energy density compared to alkanes (e.g., n-octane: 0% oxygen) but reduces soot formation. Calculations use molecular formula C₅H₁₂O:

  • %O = (16.00 g/mol / 88.15 g/mol) × 100 = 18.2% .

Properties

IUPAC Name

pentan-2-ol
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InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
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InChI Key

JYVLIDXNZAXMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCC(C)O
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Molecular Formula

C5H12O, Array
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Record name SEC-AMYL ALCOHOL
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DSSTOX Substance ID

DTXSID3052721
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Molecular Weight

88.15 g/mol
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Physical Description

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour
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Boiling Point

234 °F at 760 mmHg (NIOSH, 2023), 119 °C
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Flash Point

95 °F (NIOSH, 2023), 33 °C
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Solubility

44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether
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Density

0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55
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CAS No.

584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3
Record name SEC-AMYL ALCOHOL
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Record name 2-Pentanol
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Record name (S)-(+)-2-Pentanol
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Melting Point

-73 °C, -50 °C
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Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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